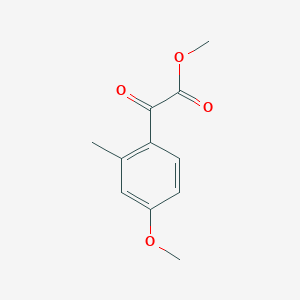

Methyl 4-methoxy-2-methylbenzoylformate

Description

Significance of α-Keto Esters as Versatile Synthetic Intermediates and Functional Motifs

α-Keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This unique vicinal arrangement of two carbonyl groups imparts significant chemical reactivity, establishing them as exceptionally versatile building blocks in modern organic synthesis. mdpi.combeilstein-journals.org Their value stems from their role as multifunctional platform molecules that are generally stable and easy to handle. mdpi.com The high electrophilicity of the keto-carbonyl group, enhanced by the adjacent ester moiety, makes them prime candidates for a wide array of chemical transformations. beilstein-journals.org

The chemical versatility of α-keto esters allows them to serve as precursors for a diverse range of high-value compounds, including chiral α-hydroxy esters, complex natural products, pharmaceuticals, and agrochemicals. mdpi.comresearchgate.net They readily participate in numerous reactions, such as:

Nucleophilic Additions: The electrophilic keto-carbonyl is susceptible to attack by various nucleophiles, including organometallic reagents. beilstein-journals.org Asymmetric Henry reactions with nitromethane, for instance, can produce optically active β-nitro-α-hydroxy esters. acs.org

Reductions: The ketone can be selectively reduced to afford chiral α-hydroxy esters, which are valuable intermediates in many synthetic pathways. nih.gov

Cycloaddition Reactions: They can act as synthons in various annulation reactions, such as [2+4] cycloadditions, to construct complex cyclic systems. nih.gov

Acylation Reactions: α-Keto acids, closely related to α-keto esters, are considered green acylating agents, as their primary byproduct is carbon dioxide. researchgate.net

The development of catalytic asymmetric transformations involving α-keto esters has further expanded their utility, enabling the efficient creation of stereogenic centers with high enantioselectivity. nih.gov Their ability to coordinate with chiral catalysts, often through the bidentate 1,2-dicarbonyl system, allows for precise control over the stereochemical outcome of reactions. beilstein-journals.orgnih.gov This has made them indispensable tools for chemists in fields ranging from natural product synthesis to medicinal chemistry and materials science. mdpi.combeilstein-journals.org

Contextualization of Methyl 4-methoxy-2-methylbenzoylformate within the α-Keto Ester Class

This compound is an aromatic α-keto ester. Its structure consists of a central α-keto ester core (a glyoxylate (B1226380) unit) attached to a substituted benzene (B151609) ring. Specifically, the phenyl ring is functionalized with a methoxy (B1213986) group (-OCH₃) at the para-position (position 4) and a methyl group (-CH₃) at the ortho-position (position 2) relative to the point of attachment of the keto-ester group.

While extensive research on this specific molecule is not widely available in the reviewed literature, its chemical behavior can be inferred from the general reactivity of aryl α-keto esters. The reactivity of the α-keto ester functional group is significantly influenced by the electronic properties of the substituents on the aromatic ring. mdpi.com

Methoxy Group (-OCH₃): Located at the para-position, the methoxy group is a strong electron-donating group through resonance. This increases the electron density on the aromatic ring, which could potentially modulate the electrophilicity of the adjacent keto-carbonyl group.

Methyl Group (-CH₃): The methyl group at the ortho-position is a weak electron-donating group through induction. Its primary influence, however, is likely to be steric. Its presence next to the reaction center may hinder the approach of bulky nucleophiles or catalysts, potentially affecting reaction rates and stereoselectivity.

The synthesis of aryl α-keto esters like this compound can often be achieved through methods such as the Friedel–Crafts acylation of a corresponding substituted benzene with an oxalyl chloride derivative. mdpi.com

Overview of Key Research Areas and Academic Relevance

Specific academic studies focusing solely on this compound are not prominent in the surveyed scientific literature. However, the structural motifs present in the compound place it in a category of molecules with significant academic and industrial relevance. The applications of structurally similar aromatic and α-keto esters suggest potential areas of interest for this compound.

One major area of application for related aromatic ketones is in photochemistry. For example, Methyl benzoylformate is used as a Type II photoinitiator, which, upon exposure to UV light, can initiate radical polymerization. sinocurechem.comchemicalbook.com This is crucial in industries that require rapid curing of coatings, inks, and adhesives. sinocurechem.com The substituted benzoyl moiety in this compound suggests it could be investigated for similar photoinitiating properties.

Furthermore, α-keto esters are key intermediates in the synthesis of biologically active molecules. mdpi.comresearchgate.net The synthesis of the drug Gefitinib, for instance, involves intermediates derived from substituted methoxybenzoates. mdpi.com Compounds with varied substitution patterns on the phenyl ring are often synthesized and screened in medicinal chemistry programs to discover new therapeutic agents. Therefore, this compound could be a relevant intermediate or target molecule in pharmaceutical research. Its derivatives could be explored for a range of biological activities, a common practice in drug discovery.

Data Tables

Table 1: Physicochemical Properties of this compound Below are the calculated properties for the specified compound. Experimental data is not readily available in the reviewed literature.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | methyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-6-8(14-2)4-5-9(7)10(12)11(13)15-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMNSJGEEJTESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Methoxy 2 Methylbenzoylformate and Analogues

Established Synthetic Routes to α-Keto Esters

The synthesis of α-keto esters can be accomplished through several reliable and well-documented methods. These routes provide the fundamental tools for constructing the core α-keto ester functionality.

Esterification Reactions of α-Keto Acids

A primary and straightforward method for synthesizing α-keto esters is the direct esterification of their corresponding α-keto acids. mdpi.com This reaction typically involves treating the α-keto acid with an alcohol in the presence of an acid catalyst. The process is a classic example of Fischer esterification, where the carboxylic acid and alcohol react to form an ester and water. The α-keto acids themselves can be prepared through various means, including the oxidation of α-hydroxy acids or the hydrolysis of acyl cyanides. organic-chemistry.orggoogle.com The product obtained from these reactions is typically an α-keto acid ester, which can be subsequently hydrolyzed if the corresponding α-keto acid is the desired final product. mdpi.com

The versatility of this method allows for the preparation of a wide range of α-keto esters by simply varying the alcohol used in the reaction. For instance, using methanol (B129727) will yield a methyl ester, while ethanol (B145695) will produce an ethyl ester.

Oxidative Cleavage Strategies (e.g., from β-Keto Esters)

Oxidative cleavage provides an alternative pathway to α-keto esters, often starting from more complex precursors like β-keto esters or 1,3-diketones. acs.org These methods involve the cleavage of a carbon-carbon bond to generate the desired 1,2-dicarbonyl structure.

One notable strategy employs a copper-catalyzed system with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a radical initiator and scavenger. rsc.orgrsc.org This method facilitates the oxidative cleavage of the α-methylene group in β-keto esters, yielding α-keto esters. The reaction is efficient and practical for generating various 1,2-dicarbonyl compounds. rsc.org Substrates with both electron-donating and electron-withdrawing groups on the phenyl ring can be successfully converted into the corresponding α-keto esters. rsc.org

Another approach involves the use of Oxone, a stable and inexpensive oxidizing agent, often in conjunction with a co-catalyst like aluminum trichloride (B1173362) (AlCl₃). acs.orgorganic-chemistry.org This system effectively cleaves β-keto esters and 1,3-diketones in an aqueous medium, offering an environmentally benign, one-step oxidation process with high yields and short reaction times. acs.orgorganic-chemistry.org However, it is important to note that a study detailing the Oxone/AlCl₃ system was later retracted, warranting caution and verification of the reported results. nih.gov

Table 1: Comparison of Oxidative Cleavage Methods for α-Keto Ester Synthesis

| Method | Starting Material | Oxidant/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Oxidation | β-Keto Esters | Cu(OAc)₂ / TEMPO | Efficient for various substituted aryl groups; radical-mediated mechanism. | rsc.org, rsc.org |

| Oxone-Mediated Cleavage | β-Keto Esters, 1,3-Diketones | Oxone / AlCl₃ | High yields in aqueous media; environmentally friendly; one-step process. | organic-chemistry.org, acs.org |

Direct C-H Acylation for α-Keto Ester Introduction

Direct C-H acylation has emerged as a powerful and atom-economical strategy for introducing functional groups into organic molecules. For the synthesis of α-keto esters, platinum-catalyzed C-H acylation of arenes with reagents such as ethyl chlorooxoacetate is particularly effective. nih.gov This method allows for the direct introduction of an α-keto ester functional group onto an aromatic ring without the need for pre-functionalized starting materials like organometallic reagents. nih.gov

The platinum-catalyzed reaction is notable for being oxidant-free, additive-free, and free from common side reactions like decarbonylation, which can be a challenge in other transition metal-catalyzed acylations. nih.govacs.org The reaction demonstrates good tolerance for a variety of substituents on the aromatic ring, from strongly electron-donating to strongly electron-withdrawing groups. nih.gov This approach represents a significant advancement over classical methods like Friedel-Crafts acylation, which often require harsh conditions and have limitations regarding substrate scope. mdpi.comnih.gov

Advanced and Novel Synthetic Strategies for Methyl 4-methoxy-2-methylbenzoylformate

While general methods for α-keto ester synthesis are well-established, the specific synthesis of this compound can benefit from advanced catalytic systems that offer improved efficiency, selectivity, and sustainability.

Catalytic Systems in Synthesis (e.g., Solid Acid Catalysis, TiO₂/SO₄²⁻)

A plausible and efficient route to this compound involves the esterification of its corresponding α-keto acid, 4-methoxy-2-methylbenzoylformic acid. The synthesis of this acid precursor can be achieved via Friedel-Crafts acylation of 1-methoxy-3-methylbenzene with oxalyl chloride. The subsequent esterification step can be significantly enhanced by using advanced catalytic systems, particularly heterogeneous solid acid catalysts.

Solid acid catalysts, such as sulfated metal oxides, have garnered significant attention as environmentally friendly alternatives to traditional liquid acid catalysts like sulfuric acid. researchgate.net A prime example is sulfated titania (TiO₂/SO₄²⁻), a solid superacid known for its high catalytic activity, stability, and reusability. researchgate.netrsc.org These catalysts possess strong acidic sites on their surface, which are crucial for activating the carboxyl group during esterification.

The preparation of a TiO₂/SO₄²⁻ catalyst typically involves impregnating titanium dioxide with a sulfate (B86663) source, followed by calcination at a specific temperature to generate the active acidic sites. researchgate.net The catalytic performance is highly dependent on preparation conditions such as the loading of the sulfate component and the calcination temperature and duration. researchgate.net

Table 2: Optimized Conditions for Zr(SO₄)₂/TiO₂ Solid Acid Catalyst Preparation

| Parameter | Optimized Value | Reference |

|---|---|---|

| Zr(SO₄)₂ Loading | 65% | researchgate.net |

| Calcination Temperature | 430°C | researchgate.net |

| Calcination Time | 2.5 h | researchgate.net |

Using a catalyst like TiO₂/SO₄²⁻ for the esterification of 4-methoxy-2-methylbenzoylformic acid with methanol would offer several advantages:

High Efficiency: The strong acidity promotes high conversion rates under milder conditions.

Easy Separation: As a heterogeneous catalyst, it can be easily filtered from the reaction mixture, simplifying product purification. researchgate.net

Reusability: The catalyst can be recovered and reused for multiple reaction cycles, reducing waste and cost. researchgate.net

Reduced Corrosion: Solid acids are non-corrosive to equipment, unlike mineral acids. researchgate.net

This approach, combining a classic reaction with a modern, green catalytic system, represents an advanced strategy for the synthesis of this compound.

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and simplification of procedures. For aryl α-keto esters, several efficient one-pot methods have been developed.

One notable protocol involves the oxidation of aryl-ketones using selenium dioxide, followed by in-situ esterification. researchgate.net This method allows for the conversion of readily available aryl ketones into the desired aryl α-keto esters in a single reaction vessel, providing good yields for both aromatic and heteroaromatic substrates. researchgate.net The process typically involves heating the aryl ketone with selenium dioxide in a solvent like pyridine, followed by the addition of an alcohol to complete the esterification. researchgate.net

Another efficient one-pot approach is based on diazo transfer and subsequent oxidation. This strategy provides a new route for synthesizing aryl α-keto esters from appropriate precursors. researchgate.net

A further example is the [4+2] benzannulation reaction of α-cyano-β-methylenones and ynediones. This one-pot strategy is distinguished by its mild, metal-free reaction conditions, high atom economy, and excellent yields, making it a straightforward method for constructing densely functionalized aryl α-keto esters. researchgate.net

Visible Light Induced Transformations

The use of visible light as a sustainable energy source for chemical transformations has gained significant traction. In the synthesis of α-keto esters and their precursors, photoredox catalysis offers mild and efficient pathways.

A key development is the visible-light-induced, copper-catalyzed controlled oxidation of terminal alkynes using molecular oxygen as the oxidant. rsc.org This method facilitates the formation of phenylglyoxals, which are stable intermediates that can be readily converted to α-keto esters under mild conditions. rsc.org The reaction's utility is highlighted by its ability to produce a variety of α-keto esters, quinoxalines, and other valuable compounds from alkynes. rsc.org

Furthermore, visible light can mediate the synthesis of ketones through the oxidative alkylation of styrenes. nih.gov This process involves the coupling of photogenerated alkyl radicals with styrenes, using dimethyl sulfoxide (B87167) (DMSO) as a mild terminal oxidant and low loadings of a photocatalyst at room temperature. nih.gov Metal-free, visible-light-induced acylation of heterocycles using α-keto acids as the acyl source has also been reported, demonstrating the versatility of these light-driven methods. acs.org These approaches avoid harsh reagents and high temperatures, aligning with the principles of green chemistry. acs.orgrsc.org

Environmentally Benign Synthesis Approaches (e.g., using H2O2/HBr system)

Green chemistry principles encourage the use of less hazardous and environmentally benign reagents. The combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) has emerged as a highly efficient and green catalytic system for oxidation reactions.

This system is particularly effective for the selective oxidation of styrenes to produce benzoylformic acid, which can then be esterified to methyl benzoylformate. researchgate.net The reaction is typically performed in water, avoiding the need for organic solvents and making it an eco-friendly choice. researchgate.netrsc.org The H₂O₂/HBr system has been successfully used for the bromination of various ketones, including 1,3-diketones and β-ketoesters, at room temperature without a catalyst. rsc.org The process is characterized by high selectivity, the use of inexpensive reagents, and a reduced environmental impact. rsc.orgnih.gov

The versatility of the H₂O₂/HBr system also extends to the tandem oxidation-bromination of secondary alcohols, converting them directly into α-bromoketones, which are key precursors for α-keto esters. nih.gov The reaction's selectivity towards mono- or di-bromination can be controlled by adjusting the quantities of H₂O₂ and HBr. nih.gov

Table 1: Comparison of Environmentally Benign Synthesis Features

| Feature | H₂O₂/HBr System | Traditional Methods |

| Oxidant | Hydrogen Peroxide (H₂O₂) | Heavy metals (e.g., CrO₃, KMnO₄), Organic Peroxides |

| Solvent | Water | Organic solvents (e.g., Dioxane, Toluene) |

| Byproduct | Water | Toxic metal waste, Organic byproducts |

| Conditions | Room Temperature, Catalyst-free | Often requires heating, catalysts |

| Selectivity | High | Variable |

Enantioselective Synthesis of Chiral α-Keto Esters and Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a central goal of modern organic chemistry, particularly for pharmaceutical applications. The development of enantioselective methods to produce chiral α-keto esters and their derivatives has been an area of intense research, leading to several powerful strategies.

Asymmetric Auxiliaries and Chiral Ligands in Stereoselective Formation

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

For the stereoselective reduction of α-keto esters to α-hydroxy esters, cis-1-arylsulfonamido-2-indanol derivatives have proven to be highly effective chiral auxiliaries. nih.gov Reductions of α-keto esters bearing these auxiliaries proceed with high diastereoselectivity and in excellent yields. nih.gov Similarly, α-(arylsulfonamido)borneols have been used effectively for the same purpose. acs.org

Chiral oxazolidinones, known as Evans auxiliaries, are widely used in asymmetric synthesis. wikipedia.orgresearchgate.net They have been successfully applied to the synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs) where an oxazolidinone auxiliary attached to a BCP precursor directed the stereoselective introduction of various electrophiles. nih.gov

In another example, the diastereoselective trifluoromethylthiolation of β-ketoesters was achieved using trans-1,2-diaminocyclohexane as a chiral auxiliary. This approach led to the synthesis of enantioenriched α-SCF₃-tetrasubstituted β-keto esters with high enantioselectivity (up to 91% ee) after removal of the auxiliary. mdpi.com

Chemoenzymatic Transformations and Biocatalytic Approaches (e.g., Yeast Reductions)

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods, often providing high stereoselectivity under mild conditions. Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst for the asymmetric reduction of carbonyl compounds.

The reduction of a series of α-keto esters derived from benzoylformate using Baker's yeast has been shown to produce the corresponding (R)-alcohols with high enantioselectivity. acs.orgnih.gov The efficiency and selectivity of these reductions were found to be highest when using methyl esters. acs.orgnih.gov In some cases, the addition of small molecules like methyl vinyl ketone can further enhance the enantioselectivity of the reduction of substrates such as ethyl benzoylformate. acs.orgnih.gov

These yeast-mediated reductions have been applied to the synthesis of complex molecules, including the side chain of Paclitaxel. acs.orgnih.gov The use of commercially available yeast strains and standard laboratory equipment makes this a practical and accessible method for producing chiral α-hydroxy esters from α-keto esters. acs.orgnih.gov

Table 2: Baker's Yeast Reduction of Representative α-Keto Esters

| Substrate | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |

| Methyl benzoylformate | (R)-Mandelate | High | High | acs.org, nih.gov |

| Ethyl benzoylformate | (R)-Mandelate | Moderate | Moderate (improves with additives) | acs.org, nih.gov |

| Racemic α-keto-β-azido ester | (2R,3S) diastereomer | - | - | acs.org, nih.gov |

| α-keto-β-lactam | cis-alcohol | - | - | acs.org, nih.gov |

Dynamic Kinetic Asymmetric Transformations (DyKAT) for Stereochemical Control

Dynamic Kinetic Asymmetric Transformation (DyKAT) is a potent strategy that allows for the conversion of a racemic mixture into a single, enantiomerically enriched product in theoretically 100% yield. This is achieved by combining a rapid, in-situ racemization of the starting material with a highly enantioselective kinetic resolution step. In the context of producing chiral α-hydroxy esters from α-keto esters like methyl benzoylformates, DyKAT typically involves the asymmetric reduction of the keto group. While specific DyKAT protocols for this compound are not extensively documented, the principles have been successfully applied to a range of structurally related benzoylformate analogues. These established methodologies provide a strong foundation for the development of stereoselective syntheses of the target compound.

One of the most common and effective approaches for the DyKAT of α-keto esters is through asymmetric transfer hydrogenation. This method often employs ruthenium or rhodium catalysts coordinated with chiral ligands. For instance, the dynamic kinetic resolution of 2-benzoylmorpholin-3-ones, which feature a benzoyl group, has been accomplished with excellent diastereo- and enantioselectivity using an asymmetric transfer hydrogenation approach. nih.gov This process allows for the simultaneous control of two adjacent stereocenters. nih.gov Such methodologies could potentially be adapted for the asymmetric reduction of this compound, yielding the corresponding chiral α-hydroxy ester.

Another promising avenue involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. NHC-catalyzed DyKAT has been successfully applied to racemic α-substituted β-keto esters, leading to the formation of highly substituted β-lactones with excellent enantioselectivity. nih.gov This approach relies on the in-situ epimerization of an NHC-enol intermediate, demonstrating the versatility of organocatalysis in controlling complex stereochemical outcomes. nih.gov

Furthermore, bimetallic catalysis systems, for example involving palladium and copper, have been utilized in the dynamic kinetic asymmetric transformation of racemic unsymmetrical 1,3-disubstituted allyl acetates. researchgate.net This highlights the potential of using cooperative catalysis to achieve high levels of stereocontrol in challenging transformations.

The successful application of DyKAT to a variety of substrates containing a benzoyl or substituted benzoyl moiety underscores the potential for developing a stereoselective synthesis of this compound. The key to this would be the selection of an appropriate chiral catalyst and reaction conditions that facilitate the rapid racemization of the starting keto ester while enabling a highly enantioselective reduction of the carbonyl group.

To illustrate the effectiveness of DyKAT on related substrates, the following table summarizes key findings from the literature on the asymmetric transfer hydrogenation of benzoylformate analogues.

| Substrate | Catalyst/Ligand | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 2-Benzoylmorpholin-3-ones | Not Specified | Not Specified | Not Specified | High | Excellent | nih.gov |

Detailed conditions for the above transformation were not fully disclosed in the abstract.

The development of a specific DyKAT protocol for this compound would likely involve screening various chiral ligands and metal catalysts, as well as optimizing reaction parameters such as temperature, pressure, and solvent. The electronic and steric effects of the methoxy (B1213986) and methyl substituents on the aromatic ring would play a crucial role in the efficiency and selectivity of the transformation.

Reactivity and Reaction Mechanism Investigations of Methyl 4 Methoxy 2 Methylbenzoylformate

Nucleophilic Addition Reactions at the α-Keto Carbonyl

The α-keto carbonyl group in Methyl 4-methoxy-2-methylbenzoylformate is a prime site for nucleophilic attack. The electrophilicity of this carbon is modulated by the electronic effects of the substituted benzoyl moiety. A variety of nucleophilic addition reactions have been explored to understand the reactivity of this substrate.

Aldol (B89426) Additions and Condensations

The aldol reaction, a cornerstone of carbon-carbon bond formation, involves the reaction of an enol or enolate with a carbonyl compound. In the context of this compound, which lacks α-protons on the benzoyl side, it can act as an electrophilic partner in crossed aldol reactions. nih.govlibretexts.org When reacted with enolizable aldehydes or ketones, it can lead to the formation of β-hydroxy keto esters. nih.gov The subsequent dehydration of these aldol adducts under certain conditions can yield α,β-unsaturated keto esters, known as aldol condensation products. nih.govacs.org The success of these mixed aldol reactions often depends on carefully controlled reaction conditions to prevent self-condensation of the enolizable partner. libretexts.org

The general mechanism for a base-catalyzed aldol addition involves the formation of an enolate from the carbonyl compound with α-hydrogens, which then nucleophilically attacks the α-keto carbonyl carbon of this compound. nih.gov Subsequent protonation of the resulting alkoxide yields the aldol addition product. nih.gov

Table 1: Aldol Addition and Condensation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound | Acetone | Base (e.g., NaOH, KOH) | Aldol Addition/Condensation |

Mannich-Type Reactions

The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. nih.govacs.org In a variation of this reaction, α-keto esters such as this compound can potentially act as the active hydrogen component, although this is less common. More typically, they can serve as the electrophile after the in-situ formation of an iminium ion from the aldehyde and amine. nih.govacs.orgconicet.gov.ar The reaction would yield a β-amino-α-keto ester. The mechanism proceeds via the formation of an Eschenmoser's salt-like intermediate which is then attacked by the enol form of the keto ester. nih.gov

Table 2: Mannich-Type Reactions

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

|---|

Organometallic Reagent Additions

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to carbonyl groups. wikipedia.orgnih.govpearson.comnih.gov The reaction of this compound with these reagents is expected to occur at the electrophilic α-keto carbonyl carbon. This addition would lead to the formation of a tertiary alcohol after acidic workup. pearson.comnih.gov The presence of the ester group introduces the possibility of a second addition, especially with Grignard reagents, which could potentially lead to a diol product if the initially formed ketone is reactive enough. However, the primary reaction is the attack on the more electrophilic keto-carbonyl. A commercially available Grignard reagent, 4-Methoxy-2-methylphenylmagnesium bromide, highlights the accessibility of related organometallic compounds. nbinno.com

Table 3: Organometallic Reagent Additions

| Organometallic Reagent | Substrate | Product Type |

|---|---|---|

| Methylmagnesium bromide | This compound | Tertiary Alcohol |

Henry (Nitroaldol) Reactions

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. nih.gov this compound, as a ketone equivalent, can serve as the electrophilic component in this reaction. The reaction with a nitroalkane, such as nitromethane, in the presence of a base would yield a β-nitro alcohol. nih.gov This reaction is of synthetic importance as the resulting nitro group can be further transformed into other functional groups.

N-Heterocyclic Carbene-Catalyzed Cross-Benzoin and Aza-Benzoin Reactions

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the benzoin (B196080) condensation. researchgate.netacs.orgnih.govmdpi.com In a cross-benzoin reaction, an NHC can catalyze the coupling of two different aldehydes. researchgate.netmdpi.com Given its structure, this compound could potentially participate as an electrophilic partner in such reactions, reacting with an aldehyde that has been converted into a nucleophilic Breslow intermediate by the NHC. researchgate.netacs.orgmdpi.com This would result in the formation of an α-hydroxy-β-keto ester.

In aza-benzoin reactions, an imine is used as the electrophile instead of a carbonyl compound. While less directly applicable to this compound as the primary substrate, the principles of NHC catalysis highlight the versatility of these catalysts in activating carbonyl compounds. nih.gov

Photochemical Reaction Pathways

The photochemical behavior of α-keto esters has been a subject of study, often involving processes like photochemical decarboxylation or other photoinduced reactions. While specific studies on the photochemical pathways of this compound were not found, the general photochemistry of aryl benzoylformates suggests potential reaction routes. These can include Norrish Type I and Type II reactions, as well as photo-Fries-type rearrangements, depending on the specific substitution pattern and reaction conditions. Such reactions are typically initiated by the absorption of UV light, leading to excited states that can undergo bond cleavage or rearrangement.

Norrish Type I Fragmentation and Related Radical Processes

The Norrish Type I reaction is a photochemical process that involves the cleavage of the α-carbon-carbon bond of a ketone or aldehyde upon excitation by light. wikipedia.org This homolytic cleavage results in the formation of two radical intermediates. wikipedia.org In the case of an unsymmetrical ketone, the cleavage can occur on either side of the carbonyl group, with the pathway favoring the formation of the more stable radical.

For this compound, the Norrish Type I fragmentation would involve the cleavage of the bond between the carbonyl group of the benzoylformate moiety and the adjacent carbonyl group. This would lead to the formation of a 4-methoxy-2-methylbenzoyl radical and a methoxycarbonyl radical.

| Initial Reactant | Photon Absorption (hν) | Resulting Radicals |

| This compound | Excitation of the carbonyl group | 4-methoxy-2-methylbenzoyl radical and Methoxycarbonyl radical |

Once formed, these radical species can undergo several subsequent reactions:

Decarbonylation: The 4-methoxy-2-methylbenzoyl radical can lose a molecule of carbon monoxide to form a 4-methoxy-2-methylphenyl radical.

Recombination: The initial radical pair can recombine to regenerate the starting material.

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules in the reaction mixture.

Further Fragmentation: The methoxycarbonyl radical can decompose into a methyl radical and carbon dioxide.

The specific products formed will depend on the reaction conditions, including the solvent, temperature, and the presence of radical scavengers.

Photo-Oxidative Decarboxylation Mechanisms

Photo-oxidative decarboxylation is a reaction where a carboxylic acid or its ester derivative loses a molecule of carbon dioxide upon irradiation in the presence of an oxidizing agent and a photosensitizer. While direct photo-oxidative decarboxylation of this compound is not extensively detailed in the provided search results, the general mechanism can be inferred.

The process is often initiated by the photosensitizer absorbing light and then transferring energy to the substrate or an oxidant. In the context of this compound, the reaction would likely proceed through the formation of a radical cation intermediate upon single-electron transfer to the excited photosensitizer.

Subsequent cleavage of the C-C bond adjacent to the ester group would lead to the release of carbon dioxide and the formation of a 4-methoxy-2-methylbenzoyl radical. This radical can then undergo further reactions as described in the Norrish Type I fragmentation section.

Mesoporous silicas, such as FSM-16, have been shown to catalyze the oxidative photo-decarboxylation of various carboxylic acid derivatives to yield corresponding carbonyl compounds. nih.gov This suggests that the reaction environment can play a crucial role in facilitating this transformation.

Photoinduced Electron Transfer Phenomena

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor molecule to an acceptor molecule in their electronically excited states. nih.gov In the context of this compound, the aromatic ring with its electron-donating methoxy (B1213986) group and the electron-withdrawing benzoylformate moiety create a system where PET can occur.

Upon photoexcitation, an electron can be transferred from the electron-rich 4-methoxyphenyl (B3050149) group (the donor) to the benzoylformate part (the acceptor). This intramolecular charge transfer results in the formation of a radical ion pair, consisting of a radical cation on the methoxy-substituted ring and a radical anion on the benzoylformate portion.

The efficiency and dynamics of this PET process are influenced by several factors, including the solvent polarity, the distance between the donor and acceptor moieties, and their relative orientations. In polar solvents, the resulting charge-separated state can be stabilized, potentially leading to subsequent chemical reactions or deactivation pathways. The presence of ortho-fluoro functional groups in related azobenzene (B91143) structures has been shown to lower the n-electron density of the cis isomer, affecting the HOMO relative energy and the n to π* excitation energy. nsf.gov

Reduction Chemistry and Stereocontrol

The reduction of the keto group in this compound to a secondary alcohol introduces a chiral center. Therefore, the stereochemical outcome of this reduction is of significant interest, and various methods have been explored to control the enantioselectivity of the reaction.

Catalytic Hydrogenation and Enantioselective Hydrogenation (e.g., Pt-Catalyzed)

Catalytic hydrogenation is a widely used method for the reduction of ketones. In the case of this compound, this would involve the use of a metal catalyst, such as platinum or palladium, and a source of hydrogen gas to reduce the ketone to the corresponding alcohol. While general principles of catalytic hydrogenation of esters like methyl benzoate (B1203000) to aldehydes or alcohols have been studied, specific data for this compound is not abundant in the provided results. mdpi.comrsc.org

For the enantioselective hydrogenation of α-keto esters, chiral catalysts are employed to favor the formation of one enantiomer of the alcohol product over the other. Platinum-based catalysts, often modified with chiral ligands such as cinchona alkaloids (e.g., cinchonine (B1669041), cinchonidine), are well-known for their effectiveness in these reactions. The chiral modifier adsorbs onto the catalyst surface and interacts with the substrate in a way that directs the hydrogen addition to one face of the carbonyl group, leading to an excess of one enantiomer.

The enantiomeric excess (ee) achieved in these reactions is highly dependent on the catalyst system, the chiral modifier, the solvent, and the reaction conditions (temperature, pressure).

Biocatalytic Reductions with Specific Enzymes and Microorganisms (e.g., Saccharomyces cerevisiae)

Biocatalytic reductions offer a green and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. wiley-vch.de Whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae), and isolated enzymes (oxido-reductases/dehydrogenases) are capable of reducing a wide range of ketones with high enantioselectivity. wiley-vch.de

The reduction of this compound using Saccharomyces cerevisiae would involve the action of one or more of its native dehydrogenase enzymes. These enzymes utilize cofactors like NADPH or NADH as the source of hydrides for the reduction. The stereochemical outcome is governed by Prelog's rule, which generally predicts the formation of the (S)-alcohol for many simple ketones, although exceptions exist depending on the substrate structure.

The advantages of using biocatalysts include mild reaction conditions (room temperature, neutral pH), high enantioselectivity, and the avoidance of heavy metal catalysts. The specific enantiomer produced and the yield can be influenced by factors such as the yeast strain, substrate concentration, and reaction time.

| Reduction Method | Catalyst/Biocatalyst | Key Features |

| Catalytic Hydrogenation | Platinum, Palladium | Use of H₂ gas, potential for high yield |

| Enantioselective Hydrogenation | Pt with chiral modifiers (e.g., cinchonine) | Produces enantiomerically enriched alcohols |

| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | High enantioselectivity, mild conditions, environmentally friendly |

Mechanistic Insights into Stereospecific Reduction Pathways

The stereospecificity of both catalytic and biocatalytic reductions arises from the specific interactions between the substrate and the catalyst or enzyme active site.

In enantioselective catalytic hydrogenation with a chirally modified platinum catalyst, the mechanism is thought to involve the formation of a transient complex between the substrate, the chiral modifier, and the catalyst surface. The chiral modifier, like cinchonine, is believed to interact with the substrate through hydrogen bonding and steric interactions, forcing the substrate to adsorb onto the catalyst surface in a preferred orientation. This orientation exposes one face of the carbonyl group to the activated hydrogen on the catalyst surface, leading to the preferential formation of one enantiomer.

In biocatalytic reductions , the substrate binds to the active site of the dehydrogenase enzyme. The active site is a three-dimensional pocket with a specific arrangement of amino acid residues that precisely orients the substrate relative to the cofactor (NADH or NADPH). This precise positioning ensures that the hydride from the cofactor is delivered to only one face of the carbonyl group (either the re or si face), resulting in the formation of a single enantiomer of the alcohol product. The high degree of stereocontrol is a hallmark of enzymatic reactions.

Other Significant Transformations

While no data exists for this compound, the reactivity of related α-keto esters provides a framework for predicting its potential transformations.

Decarboxylative Reactions (e.g., Decarboxylative Aldol)

Decarboxylative reactions, particularly the decarboxylative aldol reaction, are powerful carbon-carbon bond-forming methods. nih.govresearchgate.netorganic-chemistry.org These reactions typically involve the loss of carbon dioxide from a β-keto acid or a related derivative to generate an enolate, which then reacts with an electrophile, such as an aldehyde or another ketone. beilstein-journals.orgnih.gov For an α-keto ester like methyl benzoylformate, a prior transformation to a β-keto acid derivative would be necessary to facilitate a decarboxylative aldol reaction. beilstein-journals.org The process is valued for its ability to generate complex chiral molecules, often with high enantioselectivity when using appropriate catalysts. beilstein-journals.org

The general mechanism for a decarboxylative aldol reaction of a β-keto acid involves the formation of an enolate equivalent upon decarboxylation, which then participates in the aldol addition. beilstein-journals.org

Table 1: General Conditions for Decarboxylative Aldol Reactions of β-Keto Acids with α-Keto Esters

| Catalyst / Ligand | Solvent | Temperature | Reactant Scope | General Yield | General Enantioselectivity | Reference |

| Scandium(III) triflate / PYBOX | Toluene | Room Temp | Aromatic & Aliphatic α-keto esters | Good | High | beilstein-journals.org |

| Pd(0) / Yb(III)-DIOP | Not Specified | Room Temp | Aldehydes | Up to 93% | Not Specified | organic-chemistry.org |

| Tertiary Amine | Toluene | Room Temp | Trifluoropyruvates | High | Up to 73% | nih.gov |

Rearrangement Processes

Aryl α-keto esters can potentially undergo rearrangement reactions under specific conditions. One of the most well-known rearrangements for a related class of compounds, 1,2-diketones, is the benzilic acid rearrangement, which involves the conversion to an α-hydroxy carboxylic acid in the presence of a strong base. wikipedia.org An analogous reaction, the benzilic ester rearrangement, occurs with alkoxides to yield α-hydroxy esters. wikipedia.org It is conceivable that under basic conditions, a compound like this compound could undergo a similar transformation.

Another relevant rearrangement for related structures is the Meyer-Schuster rearrangement, which involves the acid-catalyzed conversion of propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.org While not directly applicable to an α-keto ester, it highlights the types of skeletal reorganizations that can occur in related functional group systems.

Side Reactions in Multi-Component Systems (e.g., Hydrocarboxylation)

In the context of multi-component reactions, side reactions are plausible. Hydrocarboxylation, the addition of a hydrogen and a carboxyl group across a double or triple bond, is a well-established transformation. organic-chemistry.org While methyl benzoylformate itself does not possess a site for direct hydrocarboxylation, if it were part of a reaction mixture containing unsaturated substrates, it could potentially be involved in or be affected by side reactions. For instance, in a system designed for the hydrocarboxylation of an alkene, the α-keto ester could potentially act as an electrophile or be reduced under the reaction conditions. The reactivity of methyl benzoylformate as a photoinitiator in polymerization reactions also suggests its potential to participate in radical-mediated side reactions. chemicalbook.comsinocurechem.comguidechem.comacs.org

Spectroscopic Characterization and Structural Elucidation of Methyl 4 Methoxy 2 Methylbenzoylformate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of Methyl 4-methoxy-2-methylbenzoylformate is expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic region will display signals for the three protons on the substituted benzene (B151609) ring. The proton at the 3-position is anticipated to appear as a doublet, coupled to the proton at the 5-position. The proton at the 5-position would likely be a doublet of doublets, showing coupling to the protons at the 3- and 6-positions. The proton at the 6-position is expected to be a doublet. The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents. The electron-donating methoxy (B1213986) group at the 4-position will shield the ortho-protons (at positions 3 and 5), while the electron-withdrawing benzoylformate group will deshield the ortho-proton (at position 3). The methyl group at the 2-position will also have a minor shielding effect.

In the aliphatic region, sharp singlets are expected for the protons of the ester methyl group, the methoxy group, and the methyl group attached to the aromatic ring. The ester methyl protons are typically found downfield compared to the methoxy and aromatic methyl protons due to the influence of the adjacent carbonyl groups.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbons of the keto and ester groups are expected to resonate at the lowest field (most deshielded) region of the spectrum. The aromatic carbons will appear in the intermediate region, with their chemical shifts modulated by the attached substituents. The carbons of the methyl ester, methoxy, and aromatic methyl groups will be found in the most upfield (shielded) region.

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 6.85 | d |

| H-5 | 6.75 | dd |

| H-6 | 7.80 | d |

| OCH₃ (ester) | 3.90 | s |

| OCH₃ (aromatic) | 3.85 | s |

| CH₃ (aromatic) | 2.50 | s |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (keto) | 195.0 |

| C=O (ester) | 165.0 |

| C-1 | 132.0 |

| C-2 | 140.0 |

| C-3 | 112.0 |

| C-4 | 163.0 |

| C-5 | 118.0 |

| C-6 | 135.0 |

| OCH₃ (ester) | 52.5 |

| OCH₃ (aromatic) | 55.5 |

| CH₃ (aromatic) | 21.0 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the aromatic protons at positions 3 and 5, as well as between positions 5 and 6, confirming their adjacent relationship on the benzene ring. The absence of cross-peaks for the methyl and methoxy singlets would confirm their isolation from other proton-bearing groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. The HMQC or HSQC spectrum would show correlations between the aromatic protons and their attached carbons (C-3/H-3, C-5/H-5, C-6/H-6), as well as for the methyl and methoxy groups (ester OCH₃/C, aromatic OCH₃/C, and aromatic CH₃/C).

The ester methyl protons to the ester carbonyl carbon.

The aromatic proton at H-6 to the keto carbonyl carbon.

The aromatic methyl protons to C-1, C-2, and C-3.

The aromatic methoxy protons to C-4.

Stereochemical aspects for this achiral molecule are not a primary concern, but the complete assignment of all signals through these 2D NMR techniques would provide unequivocal proof of its constitution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₁H₁₂O₄), the expected exact mass can be calculated and compared to the experimental value, providing a high degree of confidence in the elemental composition.

Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [M]⁺ | 208.0736 |

| [M+H]⁺ | 209.0814 |

| [M+Na]⁺ | 231.0633 |

In addition to molecular formula validation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For aromatic keto esters like this compound, characteristic fragmentation pathways are expected under electron ionization (EI) or electrospray ionization (ESI).

A primary fragmentation would likely be the α-cleavage adjacent to the carbonyl groups. This could involve the loss of the methoxycarbonyl radical (•COOCH₃) from the molecular ion to form an aroylium ion, or the loss of the methoxy radical (•OCH₃) from the ester group. Another prominent fragmentation pathway for aromatic esters is the loss of the ester alkoxy group followed by the loss of carbon monoxide.

Plausible Fragmentation Pattern

| m/z | Proposed Fragment |

| 208 | [C₁₁H₁₂O₄]⁺ (Molecular Ion) |

| 177 | [M - OCH₃]⁺ |

| 151 | [M - COOCH₃]⁺ |

| 135 | [M - COOCH₃ - CH₄]⁺ or [M - OCH₃ - CO]⁺ |

| 105 | [C₇H₅O]⁺ |

Rotational Spectroscopy (e.g., Molecular Beam Fourier-Transform Microwave Spectroscopy)

Rotational spectroscopy, particularly when coupled with supersonic jet expansion techniques like Molecular Beam Fourier-Transform Microwave (MB-FTMW) spectroscopy, provides exquisitely detailed information about the geometry and internal dynamics of molecules in the gas phase, free from intermolecular interactions.

The presence of multiple rotatable bonds in this compound (around the C-C bonds of the benzoylformate moiety and the C-O bond of the methoxy group) suggests the possibility of multiple conformers. Computational chemistry methods would typically be used to predict the relative energies and rotational constants of these conformers. The experimental rotational spectrum would then be compared to these predictions to identify the conformer(s) present in the supersonic expansion.

For similar molecules, the planarity of the aromatic ring and the adjacent carbonyl group is often a key factor in determining the lowest energy conformation. The orientation of the ester methyl group relative to the rest of the molecule will also be a determining factor in the conformational landscape. It is plausible that a near-planar conformation of the benzoylformate group is preferred to maximize conjugation.

The rotational spectrum of this compound would be expected to exhibit fine splittings in the rotational transitions due to the internal rotation of the methyl group at the 2-position of the aromatic ring. The barrier to this internal rotation is influenced by the steric and electronic environment of the methyl group. The presence of the adjacent benzoylformate group would likely lead to a significant barrier to rotation.

Analysis of these splittings allows for the precise determination of the barrier height (V₃) for this internal rotation. Studies on related substituted toluenes have shown that the barrier to methyl group rotation is sensitive to the nature and position of other substituents on the ring. For instance, ortho substituents generally lead to higher rotational barriers compared to meta or para substituents nih.gov. The barrier for the methyl group in the title compound would provide valuable insight into the intramolecular forces governing its dynamics. The internal rotation of the ester methyl and methoxy methyl groups would also contribute to the complexity of the spectrum, although their barriers to rotation are expected to be lower.

Characterization of Weak Intramolecular Interactions (e.g., Hydrogen Bonding)

The molecular geometry of this compound allows for the formation of weak intramolecular hydrogen bonds, which play a significant role in determining its conformational preference and stability. Theoretical and spectroscopic studies on analogous compounds, such as methyl benzoylformate, have provided insights into these non-covalent interactions. rsc.org

In the case of methyl benzoylformate, a weak C-H···O=C hydrogen bond is observed between the carbonyl oxygen of the ester group and the nearest hydrogen atom of the aromatic ring. rsc.org This interaction contributes to the planarity of the molecule. For this compound, a similar intramolecular C-H···O=C hydrogen bond is anticipated between the ortho-hydrogen of the benzene ring and the ester's carbonyl oxygen.

Furthermore, the presence of the 2-methyl and 4-methoxy substituents on the benzene ring introduces the possibility of additional weak interactions. The spatial arrangement of the methoxy group can influence the electronic environment and the potential for other C-H···O interactions. The interplay of these weak hydrogen bonds is crucial in stabilizing the predominant conformer of the molecule in the gas phase and in non-polar solvents. The stabilization energy afforded by these interactions, though modest, is a determining factor in the molecule's three-dimensional structure.

The characterization of these weak hydrogen bonds is often achieved through a combination of high-resolution rotational spectroscopy and computational methods like Density Functional Theory (DFT). rsc.org An atoms-in-molecules (AIM) analysis can further quantify the nature and strength of these bonds. rsc.org

Electronic Spectroscopy (UV-Vis and Emission) for Photoactivity and Chromophore Analysis

The electronic absorption spectrum of this compound is dictated by the electronic transitions within its chromophoric system, which comprises the substituted benzoyl moiety. The UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions. libretexts.org

The primary chromophore is the benzoylformate system. In related methyl benzoylformate derivatives, strong absorptions are observed in the near-UV and visible regions. amazonaws.com The presence of electron-donating groups, such as the methoxy and methyl groups on the benzene ring, is known to cause a bathochromic (red) shift of the absorption maxima. researchgate.net This is due to the extension of the conjugated π-system and the raising of the highest occupied molecular orbital (HOMO) energy level.

The UV-Vis spectrum of this compound is predicted to show two main absorption bands. The high-intensity band, typically observed in the 250-300 nm region for benzoyl compounds, corresponds to the π→π* transition of the aromatic ring and the carbonyl groups. researchgate.net A lower intensity band, corresponding to the n→π* transition of the carbonyl groups, is expected at longer wavelengths, likely in the 320-380 nm range. libretexts.orgyoutube.com The solvent polarity can influence the position of these bands; n→π* transitions typically undergo a hypsochromic (blue) shift in polar solvents, while π→π* transitions may show a bathochromic shift. uobabylon.edu.iq

The photoactivity of this compound is linked to these electronic transitions. Upon absorption of UV radiation, the molecule is promoted to an excited state. For many benzoylformate derivatives, this can lead to photochemical reactions, such as Norrish Type I cleavage, making them effective photoinitiators. amazonaws.comchemicalbook.com

Table 1: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| π→π | ~280 | ~10,000 - 15,000 |

| n→π | ~350 | < 2,000 |

Note: The predicted values are based on data from related substituted benzoylformate compounds and general principles of electronic spectroscopy. Actual experimental values may vary.

Emission spectroscopy (fluorescence and phosphorescence) can provide further information about the excited states of the molecule. Following excitation, the molecule can relax to the ground state via radiative pathways. The emission spectrum would be Stokes-shifted to longer wavelengths relative to the absorption.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups present in this compound. The analysis of the vibrational spectra is often supported by theoretical calculations using methods like DFT to achieve a detailed assignment of the vibrational modes. walshmedicalmedia.comnih.gov

The key functional groups in this molecule are the ester group, the ketone group, the substituted benzene ring, and the methoxy and methyl groups. Each of these will give rise to characteristic bands in the IR and Raman spectra.

Carbonyl Stretching (νC=O): The molecule has two carbonyl groups: one from the ketone and one from the ester. These will result in strong, distinct absorption bands in the FT-IR spectrum. The ketonic C=O stretching vibration is expected in the range of 1680-1660 cm⁻¹. The ester C=O stretching vibration typically appears at a higher frequency, around 1730-1715 cm⁻¹. The exact positions can be influenced by electronic effects from the substituents and potential intramolecular interactions.

C-O Stretching: The ester group will also exhibit C-O stretching vibrations. The C-O-C asymmetric and symmetric stretching modes are expected in the 1300-1000 cm⁻¹ region. walshmedicalmedia.com

Aromatic Ring Vibrations: The substituted benzene ring will have several characteristic vibrations. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. scialert.net

Methyl and Methoxy Group Vibrations: The C-H stretching vibrations of the methyl and methoxy groups will be observed in the 3000-2850 cm⁻¹ range. The asymmetric and symmetric bending vibrations of the methyl group are expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively. scialert.net The methoxy group will also have a characteristic C-O stretching band.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Weak-Medium |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 | Medium |

| Ester C=O Stretch | ~1725 | ~1725 | Strong (IR), Weak (Raman) |

| Ketone C=O Stretch | ~1670 | ~1670 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |

| Methyl C-H Bending | 1460, 1380 | 1460, 1380 | Medium |

| Ester C-O Stretch | 1300-1100 | 1300-1100 | Strong (IR) |

| Methoxy C-O Stretch | ~1250, ~1030 | ~1250, ~1030 | Strong (IR) |

Note: These are predicted frequency ranges based on data from analogous compounds. The intensities are relative and can vary.

The combination of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational profile of the molecule, as some modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, according to the principles of mutual exclusion for centrosymmetric molecules and general intensity differences for non-centrosymmetric molecules.

Computational Chemistry and Theoretical Studies on Methyl 4 Methoxy 2 Methylbenzoylformate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for understanding the molecular properties of organic compounds from first principles. For a molecule like Methyl 4-methoxy-2-methylbenzoylformate, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), would be employed to model its structure and electronic characteristics with high accuracy.

Geometry Optimization and Exploration of Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the minimum energy arrangement of the atoms. For a flexible molecule like this compound, which has several rotatable single bonds (e.g., around the C-C bonds of the side chain and the C-O bonds of the methoxy (B1213986) and ester groups), this is not a trivial task.

A thorough exploration of the conformational landscape is necessary. This involves rotating the key dihedral angles to identify all possible low-energy conformers. For instance, studies on the related, but simpler, methyl benzoylformate have identified a minimum energy conformer where the ester group is in a Z orientation, stabilized by a weak C-H···O=C hydrogen bond. acs.org A similar analysis for this compound would involve mapping the potential energy surface by systematically rotating the bonds connecting the benzoyl and formate (B1220265) moieties, as well as the orientation of the methoxy and methyl groups on the phenyl ring. The presence of the ortho-methyl group would likely induce significant steric hindrance, influencing the preferred orientation of the adjacent formyl group. The results of such an analysis would typically be presented in a table listing the relative energies of the stable conformers.

Interactive Table: Hypothetical Conformational Energy Profile This table is a hypothetical representation of what a conformational analysis would yield. No published data exists for this specific molecule.

| Conformer ID | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conf-1 | 0 | 180 | 0.00 (Global Minimum) |

| Conf-2 | 180 | 180 | +1.5 |

| Conf-3 | 0 | 0 | +2.8 |

Analysis of Electronic Structure and Molecular Orbitals

Once the optimized geometry is obtained, its electronic properties can be analyzed. This includes examining the distribution of electron density, molecular electrostatic potential (MEP), and the frontier molecular orbitals (FMOs).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl and methoxy groups would be expected to be the most electron-rich sites, shown as red or yellow on an MEP map, while regions around the hydrogen atoms would be electron-poor (blue).

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

Calculation of Activation Energies and Reaction Barrier Heights

For any proposed reaction involving this compound, such as its reduction or hydrolysis, computational methods can calculate the energy profile along the reaction coordinate. This involves locating the transition state structure—the maximum energy point along the minimum energy path between reactants and products. The energy difference between the reactants and the transition state is the activation energy or reaction barrier height. This value is critical for predicting reaction rates. For example, computational studies on the aminolysis of methyl benzoate (B1203000) have successfully determined the activation energies for different mechanistic pathways. nih.gov A similar approach for this compound would quantify the energetic barriers for its potential reactions.

Elucidation of Mechanistic Pathways through Computational Modeling

By mapping the entire reaction pathway, including intermediates and transition states, computational modeling can provide a detailed step-by-step picture of a chemical transformation. For example, the catalytic role of other molecules or solvent effects can be explicitly modeled to understand their influence on the reaction mechanism. nih.gov Studies on the enzymatic decarboxylation of benzoylformate have used computational modeling to construct large active site models and characterize all intermediates and transition states, clarifying the enzyme's catalytic mechanism. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

DFT calculations are routinely used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). The calculated vibrational frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate isotropic shielding values, which are then converted to chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). While no specific spectroscopic calculations for this compound have been published, this standard methodology would be applied.

Interactive Table: Hypothetical Predicted vs. Experimental Spectroscopic Data This table is a hypothetical example. No published data exists for this specific molecule.

| Parameter Type | Calculated Value | Experimental Value |

|---|---|---|

| IR ν(C=O) | 1735 cm⁻¹ | (Not Available) |

| ¹H NMR (OCH₃) | 3.85 ppm | (Not Available) |

| ¹³C NMR (C=O) | 192.0 ppm | (Not Available) |

Investigation of Intermolecular Interactions and Solvent Effects on Reactivity

The reactivity of this compound in chemical reactions is significantly influenced by its interactions with other molecules, including solvent molecules and other reactants or catalysts. Computational methods are instrumental in elucidating these non-covalent interactions.

Intermolecular Interactions:

Theoretical studies on related aromatic aldehydes and esters have demonstrated the importance of various weak intermolecular forces in dictating their supramolecular assembly and, by extension, their reactivity. nih.gov For a molecule like this compound, the following interactions are expected to be significant:

Hydrogen Bonds: The carbonyl groups of the ester and ketone functionalities can act as hydrogen bond acceptors. In protic solvents or in the presence of other hydrogen bond donors, C–H···O interactions can form, influencing the conformation and electronic properties of the molecule. nih.gov

π–π Stacking: The presence of the benzene (B151609) ring allows for π–π stacking interactions with other aromatic systems. These interactions can play a role in the aggregation of molecules or in the binding to aromatic moieties within a catalyst's active site. nih.gov

Dipole-Dipole Interactions: The methoxy and ester groups introduce polarity into the molecule, leading to dipole-dipole interactions that can affect its orientation and solubility in various media.

Computational techniques such as Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing or the interaction landscape in solution. nih.gov

Solvent Effects on Reactivity:

The choice of solvent can have a profound impact on the rate and selectivity of reactions involving benzoylformate derivatives, particularly in asymmetric catalysis. Studies on the enantioselective hydrogenation of ethyl benzoylformate, a close analog, have shown a clear correlation between solvent properties and the enantiomeric excess (ee) of the product. abo.fi

Generally, solvent effects can be rationalized by considering:

Polarity and Dielectric Constant: The polarity of the solvent influences the stabilization of charged or polar transition states. In the hydrogenation of ethyl benzoylformate, a non-linear relationship between the solvent's dielectric constant and the enantioselectivity has been observed. abo.fi For instance, higher enantiomeric excesses are often achieved in apolar or weakly polar aprotic solvents like ethyl acetate (B1210297) or toluene, while polar protic solvents such as ethanol (B145695) can lead to a significant decrease in enantioselectivity. abo.fiabo.fi This is often attributed to the competition of the solvent with the substrate for binding to the catalyst surface. abo.fi

Specific Solute-Solvent Interactions: Solvents capable of forming strong hydrogen bonds with the substrate or catalyst can alter the reaction mechanism and stereochemical outcome.

The table below, based on findings for the related ethyl benzoylformate, illustrates the typical influence of solvent type on enantioselective hydrogenation.

| Solvent Type | Example Solvents | Typical Effect on Enantioselectivity (ee) | Typical Effect on Reaction Rate |

| Aprotic Apolar | Toluene, Methyl Cyclohexane | Generally Higher ee | High |

| Aprotic Polar | Ethyl Acetate, THF | High ee, but can vary | Moderate to Low |

| Protic | Ethanol, Propanol | Generally Lower ee | Can be High |

This table is illustrative and based on general findings for analogous benzoylformate systems. abo.fiabo.fi

Development and Validation of Theoretical Models for Asymmetric Catalysis

The asymmetric reduction of α-keto esters like this compound is a crucial reaction for producing optically active α-hydroxy esters, which are valuable chiral building blocks. Theoretical modeling plays a key role in understanding the mechanism of these reactions and in designing more efficient and selective catalysts.

Developing Theoretical Models:

The development of a theoretical model for the asymmetric catalysis of this compound would typically involve the following steps:

System Definition: A model of the catalytic system is constructed, including the substrate (this compound), the catalyst (often a transition metal complex with a chiral ligand), and potentially a few explicit solvent molecules.

Quantum Mechanical (QM) Calculations: Density Functional Theory (DFT) is a widely used method to investigate the reaction mechanism. researchgate.net Calculations are performed to locate the structures of intermediates and transition states along the reaction pathway. This allows for the determination of activation energies, which govern the reaction rate and stereoselectivity.

Modeling the Chiral Induction: The key to understanding asymmetric catalysis is to model how the chiral catalyst differentiates between the two prochiral faces of the keto group. This involves comparing the energies of the transition states leading to the (R) and (S) products. The difference in these activation energies determines the enantiomeric excess. The interaction between the substrate and the chiral modifier, such as cinchonine (B1669041) in some hydrogenation reactions, is critical. rsc.org

Hybrid QM/MM Methods: For large catalytic systems, a combination of Quantum Mechanics (QM) for the reactive core and Molecular Mechanics (MM) for the surrounding environment (e.g., the bulk solvent and parts of the catalyst) can be employed. This QM/MM approach provides a balance between computational accuracy and cost.

Validation of Theoretical Models:

A theoretical model is only as good as its ability to reproduce and predict experimental observations. Validation is a critical step and involves:

Comparison with Experimental Data: The calculated enantiomeric excesses and reaction rates are compared with experimental results obtained under similar conditions. Good agreement between theory and experiment lends credibility to the proposed mechanism. researchgate.net

Predictive Power: A robust model should be able to predict how changes to the substrate, catalyst, or reaction conditions (e.g., solvent, temperature) will affect the outcome of the reaction. For example, it could be used to screen new chiral ligands for improved enantioselectivity.

The table below outlines the key components and objectives of developing a theoretical model for the asymmetric catalysis of a compound like this compound.

| Modeling Component | Objective | Common Computational Methods |

| Substrate-Catalyst Docking | To identify the most stable binding modes of the substrate to the chiral catalyst. | Molecular Docking, Molecular Dynamics (MD) |

| Transition State Analysis | To calculate the activation energies for the formation of both (R) and (S) enantiomers. | Density Functional Theory (DFT) |

| Solvent Modeling | To account for the influence of the solvent on the reaction energetics. | Implicit Solvent Models (e.g., PCM), Explicit Solvent Molecules (QM/MM) |

| Model Validation | To ensure the model accurately reflects experimental reality. | Comparison of calculated ee and rates with experimental data. |

By integrating these computational approaches, a comprehensive understanding of the factors controlling the asymmetric transformation of this compound can be achieved, paving the way for the rational design of more effective catalytic systems.

Synthetic Utility and Applications in Complex Molecule Synthesis

Methyl 4-methoxy-2-methylbenzoylformate as a Key Building Block in Organic Synthesis

The compound's dual functionality, comprising a ketone and an ester group attached to a substituted benzene (B151609) ring, provides multiple reactive sites for constructing larger and more complex molecular architectures.

The synthesis of enantiomerically pure α-hydroxy and α-amino esters is of significant interest due to their prevalence in biologically active molecules and their utility as chiral synthons. This compound serves as a pro-chiral starting material for these important classes of compounds.

Chiral α-Hydroxy Esters: The conversion of α-keto esters like methyl benzoylformate into chiral α-hydroxy esters is effectively achieved through catalytic asymmetric hydrogenation. This reaction involves the stereoselective reduction of the ketone functionality. For instance, the asymmetric hydrogenation of the parent compound, methyl benzoylformate, has been shown to produce optically active R-methyl mandelate (B1228975) with high yield (94%) and significant enantiomeric excess (78%) in repeated reaction cycles researchgate.net. This transformation is typically accomplished using transition-metal catalysts, such as ruthenium or rhodium complexes, coordinated with chiral ligands. The specific stereochemical outcome is dictated by the chirality of the catalyst employed. Applying this methodology to this compound would yield the corresponding chiral α-hydroxy ester, a valuable building block for more complex structures.

Chiral α-Amino Esters: The transformation of a ketone to an amine can be accomplished via reductive amination wikipedia.org. This process first involves the reaction of the carbonyl group with an amine to form an intermediate imine, which is then reduced to the corresponding amine wikipedia.orgmasterorganicchemistry.com. For an α-keto ester like this compound, this reaction provides a direct route to α-amino acids and their ester derivatives libretexts.org. The reaction typically uses a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the initial ketone masterorganicchemistry.com. By using a chiral amine or a chiral catalyst, this method can be adapted for enantioselective synthesis, providing access to optically pure α-amino esters libretexts.org.

| Starting Material | Transformation | Product Class | Key Reagents | Reference |

|---|---|---|---|---|

| Methyl Benzoylformate (analogue) | Asymmetric Hydrogenation | Chiral α-Hydroxy Ester | H₂, Chiral Metal Catalyst (e.g., CD@Cu) | researchgate.net |